Cas no 1823875-52-0 (8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine)
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 2,7-Naphthyridine, 8-fluoro-1,2,3,4-tetrahydro-
- 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine
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- Inchi: 1S/C8H9FN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h2,4,10H,1,3,5H2
- InChI Key: VWXQSQISOHIMHW-UHFFFAOYSA-N
- SMILES: C1C2C(=CC=NC=2F)CCN1
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549686-250mg |
8-Fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 98% | 250mg |
¥5372 | 2023-04-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549686-500mg |
8-Fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 98% | 500mg |
¥8958 | 2023-04-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549686-1g |
8-Fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 98% | 1g |
¥11202 | 2023-04-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBOYD0013-100MG |
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 95% | 100MG |
¥ 1,122.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBOYD0013-250MG |
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 95% | 250MG |
¥ 1,795.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBOYD0013-500MG |
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 95% | 500MG |
¥ 2,989.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBOYD0013-1G |
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 95% | 1g |
¥ 4,481.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBOYD0013-5G |
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 95% | 5g |
¥ 13,444.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBOYD0013-10G |
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 95% | 10g |
¥ 22,407.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBOYD0013-100mg |
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine |
1823875-52-0 | 95% | 100mg |
¥1121.0 | 2024-04-23 |
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine Suppliers
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine
Professional Introduction to Compound with CAS No. 1823875-52-0 and Product Name: 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine
8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine, identified by its CAS number 1823875-52-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic molecule belongs to the naphthyridine class, characterized by its fused bicyclic structure containing nitrogen atoms. The presence of a fluorine substituent at the 8-position introduces unique electronic and steric properties, making this compound a valuable scaffold for drug discovery and development.
The 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine core structure is highly versatile and has been extensively explored in medicinal chemistry due to its ability to interact with biological targets in multiple ways. The fluorine atom, in particular, is known for its ability to modulate pharmacokinetic properties such as metabolic stability and binding affinity. This has led to its incorporation into numerous drug candidates targeting various therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine as a lead compound. Studies have demonstrated that the fluorine substitution can enhance the binding affinity to enzymes and receptors by influencing hydrogen bonding networks and lipophilicity. For instance, computational studies on kinase inhibitors have shown that the fluorinated naphthyridine derivatives exhibit improved selectivity over their non-fluorinated counterparts.
In the realm of oncology research, 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine has been investigated as a potential scaffold for developing novel anticancer agents. The naphthyridine moiety is known to interact with DNA and RNA through hydrogen bonding and van der Waals forces, making it an attractive structure for small-molecule inhibitors of nucleic acid-binding proteins. The fluorine atom further enhances the compound's ability to penetrate biological membranes, improving its bioavailability.
Moreover, the 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold has shown promise in the development of antiviral drugs. Research has indicated that fluorinated naphthyridines can disrupt viral replication by inhibiting key enzymes involved in viral polymerization and assembly. This has sparked interest in designing next-generation antiviral agents based on this structural motif.
The synthesis of 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the naphthyridine core efficiently. Additionally, fluorination techniques play a crucial role in introducing the fluorine atom at the desired position without compromising the overall structural integrity.
From a regulatory perspective, compounds like 8-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Preclinical studies involving cell-based assays and animal models are essential to evaluate their pharmacological properties thoroughly. These studies provide critical data on dosage regimens, toxicology profiles, and potential side effects.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 8-fluoro-1,2,3,4-tetrahydro-2H-naphthyridine derivatives. Predictive models can screen large libraries of compounds for their potential biological activity based on structural features alone. This approach has significantly reduced the time and resources required for hit identification in early-stage drug development.
In conclusion,1823875-52-0 represents a fascinating compound with immense potential in pharmaceutical applications. Its unique structural features and modifiable properties make it an ideal candidate for further exploration in various therapeutic areas. As research continues to uncover new applications for this molecule,8-fluoro-1H-indazolone derivatives will undoubtedly play a pivotal role in shaping future treatments for complex diseases.
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